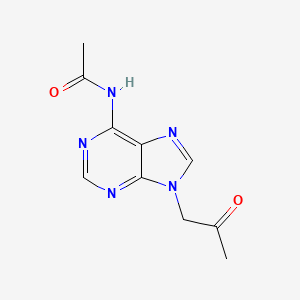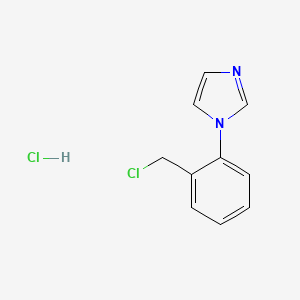
3-methylnaphthalene-1,2-dicarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylnaphthalene-1,2-dicarboxylic acid is an organic compound with the molecular formula C13H10O4 It is a derivative of naphthalene, featuring two carboxylic acid groups at the 1 and 2 positions and a methyl group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylnaphthalene-1,2-dicarboxylic acid typically involves the acylation of 2-methylnaphthalene followed by oxidation. One common method includes the use of acid-modified Hβ molecular sieves as catalysts for the acylation process. The reaction conditions often involve a solvent such as sulfolane, with the optimal conditions being a citric acid concentration of 0.3 mol/L, a modification time of 48 hours, and calcination at 550°C for 3 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing yield and purity while minimizing environmental impact. The use of environmentally friendly catalysts and solvents is a key consideration in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylnaphthalene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 produces alcohols.
Aplicaciones Científicas De Investigación
3-Methylnaphthalene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-methylnaphthalene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The aromatic ring and methyl group can also influence the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
3-Methylnaphthalene-1,2-dicarboxylic acid can be compared to other dicarboxylic acids, such as:
Phthalic acid: Similar structure but lacks the methyl group.
Succinic acid: Shorter carbon chain and different reactivity.
Adipic acid: Used in the production of nylon and has a longer carbon chain.
Propiedades
Número CAS |
83536-61-2 |
|---|---|
Fórmula molecular |
C13H10O4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
3-methylnaphthalene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C13H10O4/c1-7-6-8-4-2-3-5-9(8)11(13(16)17)10(7)12(14)15/h2-6H,1H3,(H,14,15)(H,16,17) |
Clave InChI |
IGPBLYQSLGWUDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)
![4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone](/img/structure/B11874904.png)
![1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-](/img/structure/B11874908.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11874911.png)



![2-Chloropyrimido[2,1-a]isoquinolin-4-one](/img/structure/B11874936.png)


![1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11874956.png)

